

Efficacy of JTV-519 compared to other RyR2 stabilizing compounds like S36

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Compound of Interest

Compound Name: JTV-519 hemifumarate

Cat. No.: B8050390

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A Comparative Guide to RyR2 Stabilizing Compounds: JTV-519 vs. S36

For Researchers, Scientists, and Drug Development Professionals

The cardiac ryanodine receptor 2 (RyR2) has emerged as a critical therapeutic target for a range of cardiovascular diseases characterized by aberrant calcium (Ca^{2+}) handling, including heart failure and catecholaminergic polymorphic ventricular tachycardia (CPVT). Dysfunctional RyR2 channels lead to diastolic Ca^{2+} leak from the sarcoplasmic reticulum (SR), which can trigger fatal arrhythmias. Consequently, the development of RyR2 stabilizing compounds is an area of intense research. This guide provides a detailed comparison of two prominent RyR2 stabilizing compounds, JTV-519 and S36, focusing on their mechanisms of action, efficacy, and the experimental protocols used to evaluate them.

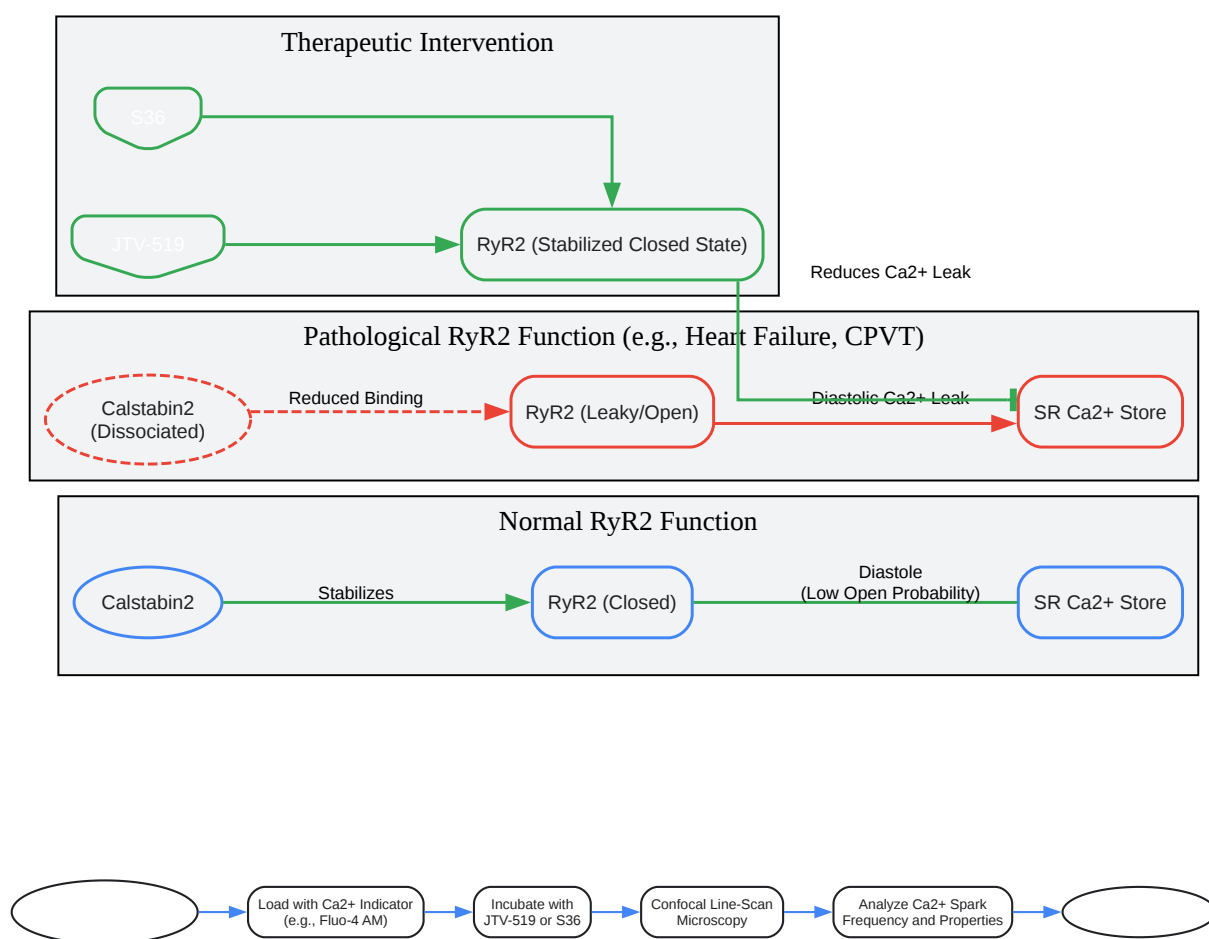
Mechanism of Action: Stabilizing the Closed State

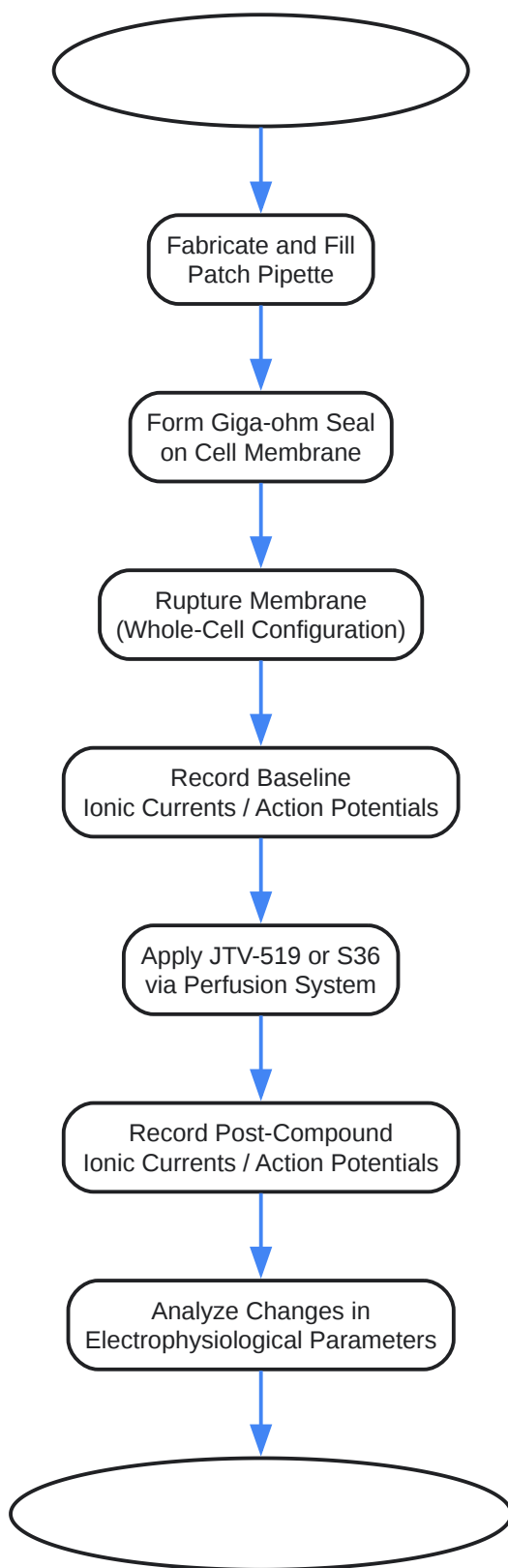
Both JTV-519 and S36 exert their therapeutic effects by stabilizing the closed state of the RyR2 channel, thereby reducing the pathological diastolic Ca^{2+} leak.

JTV-519 (also known as K201) is a 1,4-benzothiazepine derivative.^[1] Its mechanism of action involves binding to the RyR2 channel complex to prevent spontaneous channel opening during diastole.^[1] The precise role of the accessory protein calstabin2 (FKBP12.6) in the action of JTV-519 is a subject of ongoing investigation. Some studies suggest that JTV-519 increases

the affinity of calstabin2 for RyR2, thereby enhancing its stabilizing effect.[2] However, other research indicates that JTV-519 can directly stabilize the RyR2 channel, independent of its interaction with calstabin2.[3]

S36 is a member of a class of compounds known as "Rycals," which are specifically designed as RyR2 stabilizers.[4][5] Like JTV-519, S36 functions by promoting the closed conformation of the RyR2 channel.[5] This action helps to prevent the inappropriate release of Ca^{2+} from the SR during the resting phase of the cardiac cycle.[4][5]





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